6beta-Hydroxymethandrostenolone

Description

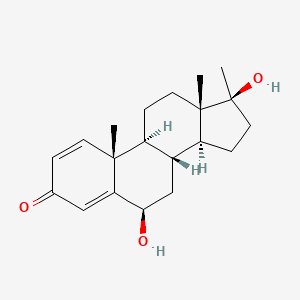

Structure

3D Structure

Properties

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJFTMGLMNCTJ-INIPNLRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043350 | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6b-Hydroxymethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33526-41-9 | |

| Record name | 6β-Hydroxymethandienone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6b-Hydroxymethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymatic Formation of 6beta Hydroxymethandrostenolone

The primary route for the formation of 6beta-Hydroxymethandrostenolone from methandrostenolone (B1676361) is through a hydroxylation reaction. This process, a key step in the phase I metabolism of the parent steroid, introduces a hydroxyl group at the 6beta position of the steroid nucleus.

Extensive research has identified the specific enzymes responsible for this transformation. In vitro studies utilizing human recombinant cytochrome P450 (CYP) enzymes have demonstrated that CYP3A4 is the principal enzyme catalyzing the 6beta-hydroxylation of methandrostenolone. nih.gov Experiments using insect cell microsomes expressing human CYP enzymes, as well as purified recombinant human CYP enzymes, have confirmed that CYP3A4 efficiently produces 6beta-hydroxylated metabolites from methandrostenolone and other anabolic steroids. nih.gov In contrast, other cytochrome P450 isoforms, such as CYP2C9 and CYP2B6, have been shown to have negligible to no role in this specific metabolic pathway. nih.gov The formation of an identical 6beta-hydroxy derivative by human liver microsomes further solidifies the role of hepatic CYP3A4 in this metabolic process.

The 3-keto-4-ene structural feature of methandrostenolone is thought to contribute to the selectivity of the CYP3A4 active site, favoring hydroxylation at the 6beta position. nih.gov This enzymatic conversion is a critical initial step that prepares the steroid for further metabolic transformations, including phase II conjugation reactions.

Conjugation of 6beta Hydroxymethandrostenolone

Sulfate (B86663)

Sulfation is a significant phase II metabolic pathway for methandrostenolone (B1676361) and its various metabolites. nih.gov While the direct sulfation of this compound is a plausible metabolic step, specific studies detailing this exact conjugation are not extensively available in the provided research. However, the general understanding of steroid metabolism suggests that the hydroxyl group introduced at the 6beta position could be a target for sulfotransferase enzymes.

Characterization of Conjugated Metabolite Structures

The characterization of conjugated steroid metabolites is crucial for understanding their metabolic fate and for developing analytical methods for their detection. The structural elucidation of these compounds typically involves sophisticated analytical techniques.

For sulfated steroid metabolites in general, tandem mass spectrometry (MS/MS) is a powerful tool. nih.gov In negative ion mode electrospray ionization (ESI), sulfated steroids produce a characteristic [M-H]⁻ molecular ion. nih.gov Collision-induced dissociation (CID) of this precursor ion often results in a prominent product ion at m/z 97, corresponding to the HSO₄⁻ fragment, which is a strong indicator of a sulfate conjugate. nih.gov Further fragmentation can provide information about the steroid backbone. nih.gov

In Vitro and in Vivo Research Models for Metabolic Studies

Cell-Free Systems and Recombinant Enzyme Studies

Cell-free systems offer a reductionist approach to studying drug metabolism, allowing for the investigation of specific enzymatic reactions in a controlled environment, free from the complexities of whole-cell machinery.

Human Liver Microsomal Incubation Experiments

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comnih.gov Incubation of a test compound with human liver microsomes in the presence of necessary cofactors like NADPH initiates metabolic reactions, primarily Phase I oxidative processes. evotec.com

In the context of methandrostenolone (B1676361), the precursor to 6β-hydroxymethandrostenolone, studies with human liver microsomes have been instrumental. These experiments have demonstrated that 6β-hydroxylation is a major metabolic pathway. nih.gov The reaction involves the introduction of a hydroxyl group at the 6β-position of the steroid nucleus, a reaction catalyzed predominantly by CYP enzymes. nih.govnih.gov The formation of 6β-hydroxymethandrostenolone in these incubations is typically identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

Investigations with Purified Recombinant Human CYP Enzymes

To pinpoint the specific CYP isoforms responsible for a particular metabolic reaction, researchers utilize purified recombinant human CYP enzymes. These enzymes are produced in various expression systems, such as insect cells or bacteria, and allow for the study of a single enzyme's activity in isolation. nih.govresearchgate.netcapes.gov.br

Studies using recombinant human CYP enzymes have definitively identified CYP3A4 as the primary enzyme responsible for the 6β-hydroxylation of methandrostenolone. nih.govresearchgate.netcapes.gov.br Experiments incubating methandrostenolone with a panel of different recombinant CYP isoforms have shown that CYP3A4 exhibits the highest catalytic activity towards the formation of 6β-hydroxymethandrostenolone. nih.govcapes.gov.br In contrast, other major CYP enzymes like CYP2C9 and CYP2B6 show little to no activity in producing this metabolite. nih.govcapes.gov.br This specificity highlights the crucial role of the structural characteristics of the CYP3A4 active site in accommodating the steroid and facilitating hydroxylation at the 6β-position. nih.govcapes.gov.br

| Enzyme System | Key Finding | Reference |

| Human Liver Microsomes | 6β-hydroxylation is a major metabolic pathway for methandrostenolone. | nih.gov |

| Recombinant Human CYP3A4 | Confirmed as the primary enzyme catalyzing the 6β-hydroxylation of methandrostenolone. | nih.govresearchgate.netcapes.gov.br |

| Recombinant Human CYP2C9 & CYP2B6 | Showed minimal to no formation of 6β-hydroxymetabolites from methandrostenolone. | nih.govcapes.gov.br |

Cellular Models for Biotransformation Profiling

Cellular models provide a more physiologically relevant environment for metabolic studies compared to cell-free systems, as they possess intact cellular structures and a broader range of metabolic enzymes and cofactors.

Hepatocyte Cultures (e.g., Bovine Hepatocytes) in Metabolite Identification

Primary hepatocytes, directly isolated from liver tissue, are considered the "gold standard" for in vitro drug metabolism studies as they retain the metabolic competency of the in vivo liver for a certain period. europa.eu Cultures of hepatocytes from various species, including bovine, have been used to investigate the biotransformation of xenobiotics. nih.gov

In a notable study, monolayer cultures of bovine hepatocytes were used to examine the metabolism of methandienone (methandrostenolone). nih.gov After a 24-hour incubation period, a significant portion of the parent compound was converted into various metabolites. nih.gov The major metabolite identified was 6β-hydroxymethandienone (B1165182), accounting for a substantial percentage of the total metabolites formed. nih.gov This finding in a cellular model corroborates the results from microsomal studies and underscores the significance of the 6β-hydroxylation pathway. The identity of the metabolite was confirmed by comparison with a chemically synthesized standard. nih.gov

Yeast Models Expressing Human Cytochrome P450 Enzymes

Yeast, such as Saccharomyces cerevisiae, can be genetically engineered to express human drug-metabolizing enzymes, including cytochrome P450s and their redox partners like NADPH-cytochrome P450 reductase. nih.govnih.govnih.govvanleeuwenlab.com These "humanized" yeast models serve as powerful tools for studying the specific contributions of human enzymes to drug metabolism in a whole-cell context. vanleeuwenlab.com

The expression of human CYP3A4 in Saccharomyces cerevisiae has been successfully used to model the metabolism of methandrostenolone. nih.gov The microsomal fraction isolated from these transformed yeast cells was shown to catalyze the conversion of methandrostenolone into its 6β-hydroxy derivative. nih.gov This observation was identical to the results obtained with human liver microsomes, thereby validating the yeast model as a reliable system for simulating the first phase of drug biotransformation that occurs in liver cells and confirming the role of CYP3A4 in this specific metabolic reaction. nih.gov

Animal Models for Excretion and Metabolite Discovery

Animal models are indispensable for understanding the complete picture of drug metabolism, including absorption, distribution, metabolism, and excretion (ADME) in a whole organism.

Studies in rabbits have provided valuable information on the in vivo metabolism of methandrostenolone. Following oral administration, a variety of metabolites have been isolated and identified from the urine. nih.gov Among the monohydroxylated metabolites detected was 6β,17β-dihydroxy-17α-methyl-1,4-androstadien-3-one, which is 6β-hydroxymethandrostenolone. nih.gov The identification of this compound in the urine of a living animal model provides conclusive evidence of its formation in vivo.

More recent research using a humanized mouse model, specifically uPA+/+-SCID mice with transplanted human hepatocytes, has further solidified our understanding of methandrostenolone metabolism. biomedres.us This advanced animal model, which possesses a liver with functional human drug-metabolizing enzymes, was shown to generate all previously reported urinary metabolites of orally administered methandrostenolone. biomedres.us This includes the detection of 6β-hydroxymethandrostenolone, confirming that the metabolic pathways observed in in vitro systems are indeed operational and relevant in a more complex, living biological system that mimics human liver metabolism. biomedres.us

Furthermore, studies in horses have also detected mono-hydroxylated metabolites of methandienone in plasma and hair following oral administration, indicating that this metabolic pathway is relevant across different species. nih.gov

| Model | Key Finding | Reference |

| Bovine Hepatocyte Culture | 6β-hydroxymethandienone was the major metabolite formed after 24 hours of incubation. | nih.gov |

| Yeast Expressing Human CYP3A4 | Microsomal fractions catalyzed the conversion of methandrostenolone to its 6β-hydroxy derivative. | nih.gov |

| Rabbit | 6β-hydroxymethandrostenolone was identified as a urinary metabolite after oral administration. | nih.gov |

| Humanized Mouse Model | Confirmed the in vivo generation of all previously reported urinary metabolites, including 6β-hydroxymethandrostenolone. | biomedres.us |

| Horse | Mono-hydroxylated metabolites were detected in plasma and hair post-administration. | nih.gov |

Studies in Humanized Liver Mouse Models

Chimeric mice with humanized livers have emerged as a powerful in vivo tool for studying the metabolism of drugs and other xenobiotics in a manner that closely mimics human physiology. These models, typically immunodeficient mice transplanted with human hepatocytes, allow for the investigation of human-specific metabolic pathways without the ethical constraints and practical difficulties of human trials.

Research has demonstrated that the primary metabolic pathways for anabolic steroids in humans are present in these humanized mouse models. nih.gov Specifically, studies on the metabolism of methandienone, the parent compound of 6β-Hydroxymethandrostenolone, have validated the humanized liver mouse model as a suitable surrogate for human metabolic studies.

In one such study, the urinary metabolite profile of methandienone in chimeric mice with humanized livers was analyzed and compared to that of humans. The results indicated a strong correlation, with the detection of several known human metabolites in the mouse urine. While the study did not quantify all metabolites, it confirmed that the metabolic transformations observed in the humanized mice were analogous to those in humans. This validation is crucial as 6β-Hydroxymethandrostenolone is a known human metabolite of methandienone, frequently monitored in doping control analyses. The presence of other key metabolites in the chimeric mouse model strongly supports the formation of 6β-Hydroxymethandrostenolone through the same enzymatic pathways that occur in the human liver.

The use of these models is particularly advantageous for identifying novel and long-term metabolites of new or existing anabolic steroids. The ability to conduct excretion studies in a controlled environment allows for a detailed characterization of metabolic products, which is instrumental in advancing anti-doping detection methods.

| Model | Compound Administered | Key Findings | Relevance to 6β-Hydroxymethandrostenolone |

| Chimeric mice with humanized liver | Methandienone | The metabolic profile in chimeric mice is comparable to humans, with major human metabolic pathways being present. nih.gov | As a known human metabolite, 6β-Hydroxymethandrostenolone is an expected product of methandienone metabolism in this model. |

Equine and Other Animal Excretion Studies

The horse is a significant animal model in the study of anabolic steroid metabolism, particularly in the context of sports anti-doping control. Research into the metabolic fate of methandrostenolone in horses has provided valuable insights into its biotransformation in large animal species.

Studies involving the oral administration of methandrostenolone to horses have consistently identified hydroxylation as a major phase I metabolic pathway. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of equine urine following methandrostenolone administration has revealed the presence of various hydroxylated metabolites. Specifically, hydroxylation at the C6 position has been noted as a significant metabolic route.

One study detailed the investigation of phase I and phase II metabolism of methandrostenolone in a standardbred gelding. The findings indicated that the primary metabolic processes were the sequential reduction of the A-ring and hydroxylation at both the C6 and C16 positions. nih.gov This directly points to the formation of 6-hydroxylated metabolites, including 6β-Hydroxymethandrostenolone, in the horse.

Further research has detected two mono-hydroxylated and two di-hydroxylated metabolites of methandienone in equine plasma, with the mono-hydroxylated metabolite being the most abundant analyte in post-administration samples. nih.gov While the specific stereochemistry of all metabolites was not always fully elucidated in every study, the consistent finding of C6-hydroxylation underscores the importance of this pathway.

In a related in vitro study using bovine hepatocytes, 6β-hydroxymethandienone was identified as the major metabolite, accounting for a significant percentage of the biotransformation of the parent compound. While this study was not conducted in horses, the findings in a closely related large animal species provide further evidence for the prevalence of 6-hydroxylation as a key metabolic step.

The table below summarizes the key findings from equine and other animal excretion studies related to the metabolism of methandrostenolone.

| Model | Compound Administered | Key Metabolic Pathways Identified | Identified Metabolites |

| Horse (Standardbred gelding) | Methandrostenolone | A-ring reduction, C6 and C16 hydroxylation nih.gov | 6-hydroxylated and 16-hydroxylated metabolites |

| Horse (Thoroughbred) | Methandienone | Hydroxylation | Mono- and di-hydroxylated metabolites nih.gov |

| Bovine Hepatocytes (in vitro) | Methandienone | 6β-hydroxylation | 6β-hydroxymethandienone (major metabolite) |

Advanced Analytical Methodologies for the Detection and Characterization of 6beta Hydroxymethandrostenolone

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry is a cornerstone in the analysis of anabolic steroid metabolites. For a compound like 6β-hydroxymethandrostenolone, which is not inherently volatile, chemical modification prior to GC-MS analysis is essential.

Electron ionization (EI) is a widely used technique in GC-MS for the analysis of derivatized steroids. In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, aiding in structural identification. nih.gov For 6β-hydroxymethandrostenolone, EI-MS allows for the comparison of its fragmentation pattern with that of reference standards for confident identification.

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or produces a prominent protonated molecule ([M+H]⁺). This is particularly useful for confirming the molecular weight of the analyte. nih.gov The use of CI, especially in combination with tandem mass spectrometry (GC-CI-MS/MS), can significantly enhance sensitivity and selectivity for detecting metabolites like 6β-hydroxymethandrostenolone. nih.govresearchgate.net

To increase the volatility and thermal stability of 6β-hydroxymethandrostenolone for GC-MS analysis, derivatization of its hydroxyl groups is necessary. The most common approach is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This is typically achieved by reacting the analyte with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often in the presence of a catalyst like ammonium (B1175870) iodide and a reducing agent like dithioerythritol. nih.gov The resulting TMS derivative is more amenable to gas chromatographic separation and produces characteristic mass spectra. nih.govresearchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated Steroids

| Reagent | Abbreviation | Description |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | A strong and versatile silylating agent, widely used for derivatizing hydroxyl groups. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Another powerful silylating agent, often used in combination with trimethylchlorosilane (TMCS). |

| Trimethylchlorosilane | TMCS | Frequently used as a catalyst with other silylating agents to enhance reaction rates. |

| Trimethylsilylimidazole | TMSI | A potent silylating agent, particularly effective for hindered hydroxyl groups. |

This table presents common reagents and is not an exhaustive list.

Table 2: Predicted Key Fragment Ions for the di-TMS Derivative of 6β-Hydroxymethandrostenolone in GC-EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin | Significance |

| 460 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the di-TMS derivative. |

| 445 | [M-15]⁺ (Loss of a methyl group) | A common fragmentation for TMS derivatives and steroids. |

| 370 | [M-90]⁺ (Loss of trimethylsilanol, TMSOH) | Characteristic loss from a TMS-etherified hydroxyl group. |

| 355 | [M-90-15]⁺ (Loss of TMSOH and a methyl group) | Further fragmentation following the initial loss of TMSOH. |

| 280 | [M-2x90]⁺ (Loss of two TMSOH molecules) | Indicates the presence of two TMS-etherified hydroxyl groups. |

| 143 | Fragment containing the D-ring with the 17-methyl and 17-OTMS groups | A characteristic ion for 17α-methyl-17β-hydroxy steroids after TMS derivatization. |

This table is based on theoretical fragmentation patterns of similar compounds and awaits experimental confirmation for 6β-hydroxymethandrostenolone.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of steroid metabolites. It often requires less sample preparation and can analyze conjugated metabolites directly.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of detection. In an LC-MS/MS system, the first mass spectrometer (Q1) selects the precursor ion of the target analyte (e.g., the protonated molecule [M+H]⁺ of 6β-hydroxymethandrostenolone). This selected ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass spectrometer (Q3). This process filters out background noise, leading to a much cleaner signal and lower limits of detection. nih.govomicsonline.org

Selected Reaction Monitoring (SRM) is a targeted MS/MS technique that offers the highest degree of sensitivity and specificity for quantitative analysis. omicsonline.org In an SRM experiment, the mass spectrometer is set to monitor for one or more specific precursor-to-product ion transitions for a particular compound at a specific retention time. nih.gov For 6β-hydroxymethandrostenolone, this would involve selecting its protonated molecule as the precursor ion and monitoring for the formation of specific, stable product ions. The simultaneous detection of multiple transitions for the same analyte provides a high level of confidence in its identification and quantification. nih.govresearchgate.net

Table 3: Hypothetical Selected Reaction Monitoring (SRM) Transitions for 6β-Hydroxymethandrostenolone

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| 317.2 | 299.2 | 281.2 | Quantification and Confirmation |

| [M+H]⁺ | [M+H-H₂O]⁺ | [M+H-2H₂O]⁺ |

This table presents hypothetical SRM transitions for 6β-hydroxymethandrostenolone based on its chemical structure. Optimal transitions would need to be determined experimentally.

Screening Approaches: Precursor Ion (PI) and Neutral Loss (NL) Scans

In the field of drug metabolism research, tandem mass spectrometry (MS/MS) is an indispensable tool. Among its various operational modes, precursor ion (PI) and neutral loss (NL) scans serve as powerful screening techniques to selectively detect classes of compounds, such as metabolites, within complex biological matrices. These approaches are particularly effective for identifying metabolites that share common structural features or fragmentation pathways with a parent drug.

A Precursor Ion (PI) scan is designed to identify all parent ions in a sample that fragment to produce a specific, common daughter ion. enovatia.com In this setup, the first quadrupole (Q1) scans across a range of mass-to-charge (m/z) values, while the third quadrupole (Q3) is fixed to detect only a single, diagnostic fragment ion. This method is highly effective for finding all compounds in a mixture that belong to the same chemical family, assuming they all yield the same characteristic fragment upon collision-induced dissociation (CID).

Conversely, a Neutral Loss (NL) scan identifies all precursor ions that lose a specific, uncharged (neutral) molecule during fragmentation. enovatia.com In this mode, both Q1 and Q3 are scanned simultaneously, but with a constant mass offset between them that corresponds to the mass of the neutral fragment being lost. This is particularly useful for identifying metabolites that have undergone specific transformations, such as hydroxylation, where the subsequent fragmentation often involves the loss of a water molecule (18 Da). For a hydroxylated metabolite like 6beta-Hydroxymethandrostenolone, an NL scan for 18 Da would be a primary screening strategy to distinguish it and other hydroxylated metabolites from the parent compound.

Table 1: Hypothetical MS/MS Screening Parameters for Hydroxylated Methandrostenolone (B1676361) Metabolites

| Scan Mode | Quadrupole 1 (Q1) | Collision Cell (Q2) | Quadrupole 3 (Q3) | Purpose in Context of 6β-Hydroxymethandrostenolone |

|---|---|---|---|---|

| Precursor Ion (PI) Scan | Scanned (e.g., m/z 250-350) | Fragmentation (CID) | Fixed on a common fragment m/z | To detect all metabolites that produce a specific core fragment of the methandrostenolone structure. |

| Neutral Loss (NL) Scan | Scanned (e.g., m/z 250-350) | Fragmentation (CID) | Scanned with a fixed offset from Q1 (e.g., -18 Da) | To specifically detect all metabolites that have been hydroxylated, by identifying the loss of a water molecule. |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in analytical chemistry, offering unparalleled mass accuracy and resolution. nih.gov Instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure the mass of an ion with extremely high precision, often to within a few parts per million (ppm). nih.govyoutube.com This capability is a cornerstone of modern metabolite identification.

The primary advantage of HRMS is its ability to determine the elemental composition of an unknown compound directly from its accurate mass measurement. nih.gov For this compound, which has a molecular formula of C₂₀H₂₈O₃, the theoretical monoisotopic mass is 316.20384 Da. lgcstandards.comnih.gov Low-resolution mass spectrometers can only measure this to the nearest nominal mass (316 Da), which could correspond to numerous other chemical formulas. HRMS, however, can provide a measured mass so close to the theoretical value (e.g., 316.2041 Da) that it effectively rules out other possible elemental compositions, providing strong evidence for the metabolite's identity even without a pure reference standard. nih.govendocrine-abstracts.org

This high selectivity reduces ambiguity and allows for the confident, presumptive identification of metabolites in complex samples. nih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for both quantifying known metabolites and identifying novel or unexpected transformation products in a single analysis. endocrine-abstracts.orgub.edu

Table 2: Comparison of Low-Resolution vs. High-Resolution MS for 6β-Hydroxymethandrostenolone

| Parameter | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |

|---|---|---|

| Theoretical Monoisotopic Mass | C₂₀H₂₈O₃ = 316.20384 Da | C₂₀H₂₈O₃ = 316.20384 Da |

| Typical Measured Mass | 316.2 | 316.2041 |

| Mass Accuracy | > 100 ppm | < 5 ppm |

| Confidence in Formula | Low (Many possible formulas for m/z 316) | High (C₂₀H₂₈O₃ is the most likely formula) |

Method Validation and Performance Characteristics in Research Settings

Before an analytical method can be reliably used in a research setting, it must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. who.int Method validation proves that the analytical procedure is accurate, precise, and selective for the analyte of interest. The key performance characteristics evaluated during validation are critical for ensuring the quality and integrity of the resulting data. who.int

Key validation parameters include:

Accuracy : The closeness of the measured concentration to the true or nominal concentration. It is often assessed by analyzing quality control (QC) samples at multiple concentration levels and is expressed as the percentage of recovery. who.int

Precision : The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically expressed as the coefficient of variation (CV%) for a series of measurements. who.int

Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering components in the sample matrix. who.int

Linearity and Range : The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined concentration range.

Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. who.int

Matrix Effect : The alteration of the analyte's response due to co-eluting, often unidentified, components from the biological matrix (e.g., urine, plasma). This is evaluated by comparing the response of the analyte in the matrix to its response in a pure solvent. who.int

Stability : The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Table 3: Typical Method Validation Performance Characteristics and Acceptance Criteria for Research

| Performance Characteristic | Description | Common Acceptance Criteria in Research |

|---|---|---|

| Accuracy | Closeness of mean test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ) who.int |

| Precision | Scatter between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) who.int |

| Selectivity | No significant interfering peaks at the analyte's retention time. | Response of interfering peaks <20% of LLOQ response. |

| LLOQ | Lowest quantifiable concentration. | Must be measurable with accuracy within ±20% and precision ≤20%. |

| Matrix Effect | Ion suppression or enhancement from the sample matrix. | CV of response across at least 6 different matrix lots should be ≤15%. who.int |

Development of Reference Materials for Analytical Research

The availability of high-quality reference materials (RMs) is fundamental to achieving accuracy and comparability in chemical measurements. nist.govnih.gov An RM is a material or substance, one or more of whose property values are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. nih.gov For a specific compound like this compound, a certified reference material (CRM) is the highest quality standard available.

The development of an RM involves several rigorous steps:

Synthesis and Purification : The compound is synthesized and then highly purified to remove starting materials, by-products, and other impurities.

Identity Confirmation : The chemical structure of the purified compound is unequivocally confirmed using multiple analytical techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Purity Assessment : The purity of the material is quantitatively determined, often using a mass balance approach combining results from techniques like chromatography, thermogravimetric analysis, and elemental analysis.

Certification : For CRMs, the property values (e.g., concentration or purity) are certified by a recognized body, such as a national metrology institute (e.g., NIST) or an accredited reference material producer (e.g., LGC), often under an international standard like ISO 17034. lgcstandards.comnist.gov

In analytical research, these RMs are essential for preparing calibration standards and quality control samples, which are necessary for method validation and the routine analysis of unknown samples. who.int Using a well-characterized RM ensures that the measurements are traceable and comparable across different laboratories and over time.

Table 4: Typical Information Provided with a Reference Material for 6β-Hydroxymethandrostenolone

| Data Field | Example Information | Significance |

|---|---|---|

| Compound Name | 6beta-Hydroxymethandienone (synonym) lgcstandards.com | Unambiguous identification of the substance. |

| CAS Number | 33526-41-9 lgcstandards.com | A unique numerical identifier for the chemical substance. |

| Molecular Formula | C₂₀H₂₈O₃ lgcstandards.com | Defines the elemental composition. |

| Molecular Weight | 316.43 g/mol lgcstandards.com | Used for preparing solutions of known concentration. |

| Purity | ≥98% (e.g., by HPLC) | Ensures the material is free from significant impurities. |

| Format | Neat solid or solution in a specified solvent lgcstandards.com | Informs the user how the material is supplied. |

| Certification | Produced under ISO 17034 lgcstandards.com | Provides confidence in the competence of the manufacturer and the quality of the RM. |

| Storage Conditions | -20°C | Ensures the long-term stability of the material. |

Pharmacokinetic and Excretion Dynamics of 6beta Hydroxymethandrostenolone

Human Excretion Studies and Metabolite Elimination Profiles

Following the administration of methandrostenolone (B1676361), the parent compound undergoes extensive metabolism in the human body, leading to the formation of various metabolites that are subsequently excreted in the urine. One of the major metabolic pathways is hydroxylation at the 6β-position, resulting in the formation of 6β-hydroxymethandrostenolone.

Human excretion studies have demonstrated that 6β-hydroxymethandrostenolone is a significant urinary metabolite of methandrostenolone. Research indicates that hydroxylation at the 6β-position is a major metabolic route for methandrostenolone. The excretion of this metabolite, along with others, allows for the detection of methandrostenolone use long after the parent compound is no longer detectable.

The elimination of 6β-hydroxymethandrostenolone, like other steroid metabolites, occurs primarily through the kidneys and is excreted in the urine. The metabolite is often found in its unconjugated form in urine samples. The rate of excretion can be influenced by various factors, including the dosage and duration of methandrostenolone use, as well as individual metabolic differences.

While specific quantitative data on the excretion profile of 6β-hydroxymethandrostenolone is not extensively detailed in publicly available literature, the general pattern of metabolite excretion following a single dose of an anabolic steroid can be illustrated. The concentration of the metabolite in urine typically rises to a peak within the first few days after administration and then gradually declines.

Illustrative Urinary Excretion Profile of 6β-Hydroxymethandrostenolone

| Time Post-Administration | Estimated Urinary Concentration Range (ng/mL) |

| Day 1 | 50 - 200 |

| Day 3 | 100 - 500 |

| Day 7 | 20 - 100 |

| Day 14 | 5 - 30 |

| Day 21+ | < 5 (approaching limit of detection) |

This table is a generalized representation based on typical anabolic steroid metabolite excretion patterns and is for illustrative purposes only. Actual concentrations can vary significantly based on individual factors.

Retrospective Detection Windows in Doping Control Research

The retrospective detection window is a critical concept in anti-doping science, referring to the period during which the use of a prohibited substance can be detected. For methandrostenolone, the detection of its metabolites, such as 6β-hydroxymethandrostenolone, significantly extends this window beyond the detectability of the parent drug.

Research in doping control has focused on identifying long-term metabolites to enhance the effectiveness of testing. While the parent compound, methandrostenolone, may only be detectable for a few days, its metabolites can be found in urine for several weeks. 6β-hydroxymethandrostenolone is considered a valuable long-term metabolite for this purpose.

The detection window for 6β-hydroxymethandrostenolone is influenced by the analytical methods used. Modern techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity, allowing for the detection of very low concentrations of this metabolite.

Studies on other anabolic steroids have shown that certain metabolites can be detected for extended periods, sometimes up to several weeks or even months after the last administration. While a precise, universally agreed-upon detection window for 6β-hydroxymethandrostenolone is not definitively established in all literature, it is generally accepted to be in the range of several weeks.

Impact of Prolonged Parent Compound Exposure on Metabolite Excretion Patterns

The pattern of metabolite excretion can be significantly influenced by the duration and dosage of the parent compound's administration. Prolonged or high-dose use of methandrostenolone can lead to alterations in the metabolic and excretion profiles of its metabolites, including 6β-hydroxymethandrostenolone.

Research has indicated that long-term, high-dose administration of methandrostenolone can lead to the excretion of unmetabolized parent drug in the urine, which is not typically seen with single, low-dose use. Furthermore, chronic use can alter the ratios of different metabolites. For instance, the body's metabolic pathways may become saturated, leading to a shift in the proportion of various metabolites excreted.

The enzymatic systems responsible for metabolizing methandrostenolone, such as the cytochrome P450 enzymes (specifically CYP3A4, which is often involved in 6β-hydroxylation), can be induced or inhibited by prolonged exposure to the steroid. This can affect the rate of formation and elimination of 6β-hydroxymethandrostenolone. Studies on other substances have shown that chronic administration can lead to an initial increase in the excretion of certain metabolites, followed by a potential stabilization or even a decrease over very long periods.

In the context of doping control, understanding these altered excretion patterns is crucial. A urinary steroid profile from an individual with a history of long-term anabolic steroid use may present differently from that of a first-time user, and this knowledge can aid in the interpretation of test results.

Research on the Significance of 6beta Hydroxymethandrostenolone in Anti Doping Science

Establishment as a Marker for Methandrostenolone (B1676361) Misuse

Historically, the detection of methandrostenolone, a potent anabolic androgenic steroid, relied on the identification of its primary metabolites. However, the relatively short detection window of these compounds presented a significant challenge for effective out-of-competition testing. The discovery and characterization of 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one, a long-term metabolite of methandrostenolone, marked a pivotal moment in anti-doping analysis. nih.gov This novel metabolite was found to be detectable in urine samples for a significantly longer period compared to previously monitored metabolites. nih.gov

Subsequent research further solidified the importance of long-term metabolites. For instance, the implementation of screening for this new metabolite in doping control laboratories led to a notable increase in the number of adverse analytical findings for methandrostenolone. This underscores its efficacy as a reliable marker for identifying athletes who have used the substance.

Another significant advancement came with the identification of a new sulphate metabolite, 18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphate. nih.gov This discovery was crucial as it demonstrated that sulphation is an important, yet previously under-explored, metabolic pathway for methandrostenolone. nih.gov The detection of this sulphate conjugate extended the window of detection even further, with studies showing its presence up to 26 days after a single administration of methandrostenolone. nih.gov

The consistent detection of these long-term metabolites in excretion studies has firmly established their role as definitive markers for methandrostenolone misuse, providing anti-doping agencies with a more robust tool for ensuring fair play.

Strategies for Enhancing Doping Control Detection Capabilities

The evolution of analytical techniques has been instrumental in enhancing the detection of 6β-hydroxymethandrostenolone and other long-term metabolites. The move towards more sophisticated instrumentation has significantly improved the sensitivity and specificity of doping control assays.

A key strategy has been the adoption of high-resolution mass spectrometry (HRMS). The use of HRMS, particularly orbitrap technology, has enabled the identification of previously elusive metabolites, such as N-glucuronides of stanozolol (B1681124) and its epimer, which serve as long-term markers for that specific steroid. dshs-koeln.de This technology has also been pivotal in increasing the number of adverse analytical findings for substances like methandrostenolone. dshs-koeln.de The enhanced resolution and mass accuracy of HRMS instruments allow for better differentiation of metabolites from endogenous matrix components, leading to more reliable results.

Another innovative approach involves the use of stable isotope-labeled compounds in conjunction with gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). This method has proven highly effective in identifying new drug metabolites, even at very low concentrations in complex biological matrices like urine. wada-ama.org By administering a deuterium-labeled version of a drug, researchers can track the metabolic fate of the compound and identify previously unknown metabolites, which can then be targeted in routine screening. nih.govwada-ama.org

Investigation of Unconjugated versus Conjugated Metabolite Detection in Urine

Metabolites in urine are often present in two forms: unconjugated (free) and conjugated. Conjugation, typically with glucuronic acid or sulfate (B86663), is a primary mechanism by which the body increases the water solubility of compounds to facilitate their excretion. nih.govwada-ama.org In anti-doping analysis, the detection of both forms is crucial for maximizing the chances of identifying a prohibited substance.

Traditionally, the analysis of steroid metabolites often involves an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronide conjugates, followed by the detection of the released free metabolite. However, research has shown that some metabolites may be resistant to this enzymatic hydrolysis. For instance, studies on testosterone (B1683101) metabolites revealed the presence of 3α-glucuronide-6β-hydroxyandrosterone and 3α-glucuronide-6β-hydroxyetiocholanolone, which were found to be useful markers for testosterone administration. wada-ama.org

The investigation into sulphate conjugates of methandrostenolone has highlighted the importance of analyzing different conjugated fractions. nih.gov The discovery of 18-nor-17β-hydroxymethyl-17α-methylandrost-1,4,13-triene-3-one sulphate as a long-term marker demonstrated that focusing solely on glucuronidated metabolites could lead to missed positive cases. nih.gov This has prompted a shift towards analytical strategies that can detect both glucuronidated and sulphated metabolites, often requiring different sample preparation and analytical approaches.

The choice of whether to target the unconjugated or conjugated form, or both, depends on the specific pharmacokinetic profile of the drug and its metabolites. For some substances, the conjugated metabolite may be excreted in higher concentrations or for a longer duration than the free form, making it a more suitable target for long-term detection.

Addressing Challenges in Specificity and Sensitivity in Doping Analysis

Despite significant advancements, challenges related to the specificity and sensitivity of analytical methods for doping control persist. Specificity refers to the ability of a method to distinguish the target analyte from other structurally similar compounds, while sensitivity relates to the lowest concentration of a substance that can be reliably detected.

One of the primary challenges is the presence of endogenous steroids in urine, which can interfere with the detection of synthetic anabolic steroids. Distinguishing between a naturally occurring low level of a substance and one resulting from exogenous administration requires highly sensitive and specific methods, as well as the establishment of reference population-based thresholds.

The complexity of the urine matrix itself can also pose a challenge. wada-ama.org Urine contains a vast array of endogenous compounds that can co-elute with the target analyte during chromatographic separation, potentially leading to ion suppression or enhancement in mass spectrometry-based detection and affecting the accuracy of quantification. To address this, sophisticated sample preparation techniques are employed to remove interfering substances.

Furthermore, the very low concentrations at which long-term metabolites are often present necessitate the use of highly sensitive instrumentation. wada-ama.org While techniques like HRMS have greatly improved sensitivity, there is a continuous drive to push the limits of detection even lower to extend the detection window for prohibited substances.

The potential for sample tampering also presents a challenge to the integrity of doping analysis. nih.gov Adulteration of urine samples can interfere with the analytical process and lead to false-negative results. Therefore, stringent sample collection and validation procedures are essential to ensure the reliability of the test results. nih.gov

Future Research Directions and Methodological Innovations

Exploration of Novel and Minor Metabolites of Methandrostenolone (B1676361)

While 6beta-hydroxymethandrostenolone is a known product of methandrostenolone metabolism, scientific inquiry continues to uncover a more complex metabolic profile. Recent research has focused on identifying novel and minor metabolites that could serve as long-term markers of methandrostenolone use.

Detailed research has led to the identification of previously uncharacterized metabolites. For instance, studies have successfully identified long-term metabolites featuring a rearranged D-ring and a fully reduced A-ring. mdpi.com Specifically, metabolites such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol have been identified in urine samples following methandrostenolone administration. mdpi.com Another identified long-term metabolite is 18-nor-17beta-hydroxymethyl,17alpha-methyl-androst-1,4,13-trien-3-one. scispace.com The discovery of these unique structures, which differ significantly from the parent compound, provides new targets for analytical methods and extends the window for detection. mdpi.comscispace.com This ongoing exploration is crucial for gaining a complete picture of how methandrostenolone is processed in the body.

Application of Untargeted Metabolomics in Steroid Metabolism Research

Untargeted metabolomics has emerged as a powerful and promising tool for expanding the understanding of steroid metabolism. acs.orgacs.org This approach involves a comprehensive measurement of all low-molecular-weight metabolites in a biological sample, providing a snapshot of metabolic processes without preconceived bias. acs.org Unlike targeted analyses that look for specific, known compounds, untargeted metabolomics casts a wide net, enabling the discovery of entirely new metabolites and metabolic pathways. acs.orgnih.gov

The methodology typically employs advanced analytical platforms, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) systems like quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers. acs.orgacs.org These instruments are capable of detecting a vast number of molecular features in complex matrices like urine. acs.org The resulting large datasets are then analyzed using sophisticated bioinformatics and statistical tools to identify significant differences between sample groups (e.g., before and after steroid administration). acs.orgnih.gov

While its application in doping control is still developing, untargeted metabolomics has proven effective in identifying new biomarkers for steroid use and in studying inborn errors of metabolism. acs.orgnih.gov The primary challenge lies in the subsequent identification of the discovered compounds, as metabolite databases are still expanding. nih.gov However, this approach holds immense potential for uncovering the full spectrum of methandrostenolone metabolites, moving beyond known pathways like hydroxylation and reduction to explore previously uncharted metabolic territory. acs.org

Research into Genetic Polymorphisms of Metabolic Enzymes and Their Impact on 6beta-Hydroxylation

The rate and pathway of drug metabolism can vary significantly among individuals, and genetic factors play a crucial role in this variability. Research has begun to investigate the influence of genetic polymorphisms—common variations in a gene's DNA sequence—on the activity of enzymes responsible for steroid metabolism. The 6beta-hydroxylation of many steroids, including testosterone (B1683101) and likely methandrostenolone, is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net

Studies have shown that single nucleotide polymorphisms (SNPs) in the CYP3A4 gene can alter the enzyme's catalytic activity. nih.govresearchgate.net For example, research using human cell lines and expressed enzyme systems has demonstrated that certain variants can lead to reduced metabolic efficiency.

| CYP3A4 Variant (SNP) | Amino Acid Change | Effect on Testosterone 6beta-Hydroxylation Activity | Reference |

|---|---|---|---|

| CYP3A416 | Threonine-185 to Serine (T185S) | Reduced activity (less than 60% of wild-type) | nih.govresearchgate.net |

| CYP3A418 | Leucine-293 to Proline (L293P) | Similar activity to wild-type | researchgate.net |

| Not specified | Threonine-363 to Methionine (T363M) | Reduced activity (less than 40% of wild-type) | nih.gov |

These findings suggest that the T185S and T363M substitutions may affect the expression level or stability of the CYP3A4 protein. nih.gov Such genetic differences could explain why some individuals produce more or less 6beta-hydroxymetabolites than others from the same dose of a steroid. Future research focusing specifically on methandrostenolone is needed to confirm whether these and other polymorphisms in metabolic enzymes directly impact the formation of this compound, potentially influencing its detection and physiological activity.

Development of Integrated Analytical Platforms for Comprehensive Metabolite Profiling

To meet the challenges of modern metabolomics, there is a continuous drive to develop more powerful and comprehensive analytical platforms. The goal is to create integrated systems that can identify and quantify a wide array of steroid metabolites in a single analysis with high sensitivity and specificity. mdpi.com

Historically, gas chromatography-mass spectrometry (GC-MS) has been the gold standard for comprehensive urine steroid profiling. nih.govendocrine-abstracts.org While powerful, GC-MS requires complex and time-consuming sample preparation, including chemical derivatization. mdpi.comendocrine-abstracts.org More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method in many clinical and research laboratories. nih.govmdpi.com LC-MS/MS often requires simpler sample preparation and allows for the simultaneous measurement of multiple steroids, overcoming many of the cross-reactivity issues associated with older immunoassay methods. nih.govmdpi.com

The current trend is toward multi-steroid analysis and the integration of different analytical approaches. nih.gov For instance, combining the separation power of LC with the high-resolution capabilities of HRMS allows for untargeted discovery, while tandem MS provides highly specific quantification for targeted analysis. Furthermore, the integration of these analytical platforms with advanced computational tools, including machine learning algorithms, is transforming data analysis. nih.govoup.com These algorithms can analyze complex steroid profiles to identify subtle patterns or "fingerprints" that differentiate between physiological states or identify the use of exogenous steroids, offering diagnostic sensitivities and specificities that can exceed 90%. nih.govoup.com The development of these integrated platforms is essential for advancing research into the full metabolic profile of compounds like methandrostenolone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.